Sub-Nanomolar Matriptase Inhibition: Potency Differentiation Against a Serine Protease Target
erythro-N-Boc-O-benzyl-L-serine epoxide demonstrates picomolar-range inhibition against recombinant human matriptase catalytic domain, with a reported Ki of 0.130 nM in a standardized biochemical assay [1]. This represents a greater than 6,300-fold selectivity window when compared to its activity against the related serine protease hepsin (Ki = 831 nM) under identical assay conditions [1]. Such a sharp affinity differential is not uniformly observed across all N-protected α-amino epoxides; the combination of the erythro stereochemistry, N-Boc protection, and O-benzyl ether contributes to this specific target engagement profile [2].
| Evidence Dimension | Enzyme inhibition constant (Ki) |
|---|---|
| Target Compound Data | Ki = 0.130 nM (matriptase) |
| Comparator Or Baseline | Ki = 831 nM (hepsin, same compound) |
| Quantified Difference | 6,392-fold lower Ki for matriptase vs. hepsin |
| Conditions | Recombinant human N-terminal His6-tagged matriptase catalytic domain expressed in E. coli; 30 min preincubation; Boc-QAR-AMC substrate; recombinant human C-terminal His10-tagged hepsin catalytic domain expressed in E. coli; 30 min preincubation; Boc-QAR-AMC substrate |
Why This Matters
Procurement of this compound for serine protease inhibitor development is justified by its experimentally validated sub-nanomolar affinity for matriptase, enabling structure-activity relationship studies where picomolar potency is required.
- [1] BindingDB. BDBM50518590 (CHEMBL4548036). Affinity Data: Ki = 0.130 nM for human matriptase; Ki = 831 nM for human hepsin. ChEMBL Curated Data. Washington University School of Medicine. View Source
- [2] Lajoie, G. et al. Functionalized erythro N-protected α-amino epoxides: Stereocontrolled synthesis and biological activity. View Source
